molecular formula C14H20N4O5 B2843217 diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 321432-01-3

diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B2843217
CAS No.: 321432-01-3
M. Wt: 324.337
InChI Key: QNEAOHQFPQYOPX-OVCLIPMQSA-N
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Description

Diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 321432-01-3) is a pyridine-based heterocyclic compound with a molecular formula of C₁₄H₂₀N₄O₅ and a molecular weight of 324.34 g/mol . Its structure features a dihydropyridine core substituted with two ethyl ester groups at positions 3 and 5, a hydrazino group at position 6 (modified by a dimethylamino methylene moiety), and a ketone at position 2. This configuration provides multiple reactive sites, including nucleophilic hydrazine and hydrogen-bonding carbonyl groups, making it a versatile intermediate in medicinal and organic chemistry.

Properties

IUPAC Name

diethyl 2-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5/c1-5-22-13(20)9-7-10(14(21)23-6-2)12(19)16-11(9)17-15-8-18(3)4/h7-8H,5-6H2,1-4H3,(H2,16,17,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEAOHQFPQYOPX-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN=CN(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=C(NC1=O)N/N=C/N(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Diethyl 6-Hydrazino-2-Oxo-1,2-Dihydro-3,5-Pyridinedicarboxylate

Starting Material : Diethyl 6-chloro-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate.
Reaction :

  • Nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60–80°C for 4–6 hours.
  • Mechanism : Chloride displacement by hydrazine, yielding the hydrazino intermediate.

Conditions :

Parameter Value
Solvent Ethanol
Temperature 60–80°C
Reaction Time 4–6 hours
Yield 65–75%

Purification :

  • Recrystallization from ethanol or flash chromatography (petroleum ether/ethyl acetate, 7:3).

Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

Reaction :

  • The hydrazino intermediate reacts with DMF-DMA in anhydrous toluene under reflux.
  • Mechanism : Formation of a hydrazone via Schiff base chemistry, introducing the dimethylaminomethylene group.

Conditions :

Parameter Value
Solvent Toluene
Temperature 110°C (reflux)
Reaction Time 3–5 hours
Yield 70–80%

Characterization :

  • IR : Absorption bands at 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, N=CH), 4.35 (q, 4H, OCH₂CH₃), 2.95 (s, 6H, N(CH₃)₂).

Alternative Methodologies and Comparative Analysis

Mechanochemical Synthesis

  • Principle : Solvent-free grinding of reactants using a ball mill.
  • Advantages : Reduced reaction time (1–2 hours) and higher atom economy.
  • Limitations : Lower yield (50–60%) compared to solution-based methods.

Solid-State Melt Reactions

  • Procedure : Heating the hydrazino intermediate with DMF-DMA at 120°C without solvent.
  • Efficiency : Moderate yields (60–70%) but suitable for thermally stable substrates.

Critical Factors Influencing Reaction Efficiency

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution rates.
  • Toluene optimizes DMF-DMA reactivity by preventing side reactions.

Stoichiometric Ratios

  • Hydrazine Hydrate : 1.2–1.5 equivalents to ensure complete substitution.
  • DMF-DMA : 1.1 equivalents to minimize byproducts.

Temperature Control

  • Elevated temperatures (>80°C) accelerate substitution but risk decomposition.
  • Reflux conditions (110°C) are critical for efficient hydrazone formation.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
  • Catalytic Systems : Acid catalysts (e.g., p-toluenesulfonic acid) enhance condensation yields.

Quality Control

  • HPLC Purity : ≥95% (monitored at 254 nm).
  • Residual Solvents : Ethanol and toluene levels <500 ppm (ICH guidelines).

Applications and Derivatives

  • Organocatalysis : Serves as a hydride donor in reductive amination.
  • Antimicrobial Agents : Structural analogs show activity against Staphylococcus aureus (MIC: 8 µg/mL).

Chemical Reactions Analysis

Types of Reactions

diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets in ways that could lead to the development of new pharmaceuticals.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in antibiotic development.

Agricultural Sciences

The compound has potential applications as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests or plants.

  • Pesticidal Properties : Research has shown that similar compounds can disrupt metabolic processes in insects, suggesting that this compound may have similar effects.

Biochemical Research

In biochemical studies, this compound can serve as a reagent or intermediate in synthetic pathways.

  • Synthetic Intermediate : Its unique hydrazine and pyridine functionalities make it useful in synthesizing other complex molecules used in research and development.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Pesticide Development

Research conducted on the pesticide efficacy of related compounds showed promising results in controlling pest populations. This compound was included in formulations tested against common agricultural pests, demonstrating effective pest management properties.

Summary Table of Applications

Application AreaPotential UsesFindings/Notes
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacterial strains
Agricultural SciencesPesticide/herbicide developmentEffective against common agricultural pests
Biochemical ResearchSynthetic intermediateUseful in synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues in Pyridine/Tetrahydropyrimidine Families

Several structurally related compounds share functional similarities with the target molecule:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences Source
Diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate C₁₄H₂₀N₄O₅ 324.34 Dimethylamino-methylene hydrazine, diethyl esters Reference compound; unique hydrazino-dimethylamino substitution
t-Butyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 17) C₁₈H₂₂F₂N₂O₄ 380.38 t-Butyl ester, methoxymethyl, 3,4-difluorophenyl Tetrahydropyrimidine core (vs. dihydropyridine); lacks hydrazino functionality
Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 20) C₂₀H₂₂F₂N₂O₅ 420.40 Allyloxyethyl ester, methoxymethyl, 3,4-difluorophenyl Larger ester group; tetrahydropyrimidine scaffold
Diethyl 6-(2-[(4-chloroanilino)carbonyl]hydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 321432-00-2) C₁₈H₁₉ClN₄O₆ 422.82 4-Chloroanilino-carbonyl hydrazine, diethyl esters Chloroanilino substituent increases molecular weight and hydrophobicity

Key Observations :

  • Core Heterocycle : The target compound’s dihydropyridine core distinguishes it from tetrahydropyrimidine derivatives (e.g., Compounds 17, 19, 20), which exhibit saturated six-membered rings with two nitrogen atoms. Dihydropyridines are more reactive due to partial unsaturation .
  • In contrast, the 4-chloroanilino variant (CAS: 321432-00-2) introduces steric bulk and electron-withdrawing effects .
  • Ester Groups : The diethyl ester groups in the target compound contrast with the t-butyl, allyloxyethyl, or benzyl esters in analogues, affecting solubility and metabolic stability .
Comparison with Thiazolo-Pyrimidine and Quinazoline Derivatives

Compounds such as (11a) and (11b) (thiazolo[3,2-a]pyrimidines) and (12) (quinazoline) from exhibit fused heterocyclic systems:

Compound Name Molecular Formula Molecular Weight Key Features Contrast with Target Compound
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.38 Fused thiazole-pyrimidine, cyano group, trimethylbenzylidene Sulfur-containing fused ring system; higher planarity and conjugation
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 Quinazoline-pyrimidine fusion, cyano group Extended aromatic system; reduced solubility due to planarity

Key Observations :

  • Fused Systems : Thiazolo-pyrimidines (e.g., 11a, 11b) and quinazolines (e.g., 12) exhibit enhanced aromaticity and rigidity compared to the target compound’s dihydropyridine core, influencing binding affinity in biological systems .
Hydrazino-Oxazolidine Analogues

Compounds like (8a-o) and (9a-o) () are L-serinyl hydrazino derivatives with oxazolidine or carbamate backbones:

Compound Name Molecular Formula Molecular Weight Key Features Contrast with Target Compound
Benzyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate (8a-o) Variable ~350–450 Oxazolidine-carbamate, benzylidene Peptide-like backbone; chiral center at C1
t-Butyl analogues (9a-o) Variable ~300–400 t-Butyl carbamate, benzylidene Enhanced steric protection compared to ethyl esters

Key Observations :

  • Backbone Flexibility : The oxazolidine-carbamate backbone in 8a-o and 9a-o provides conformational flexibility, unlike the rigid pyridine core of the target compound .
  • Steric Effects : The t-butyl group in 9a-o may improve metabolic stability but reduce solubility compared to the target’s diethyl esters .

Biological Activity

Diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate, with the CAS number 321432-01-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20N4O5
  • Molecular Weight : 324.33 g/mol
  • Synonyms : 3,5-Pyridinedicarboxylic acid diethyl ester derivative

Biological Activity

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyridinedicarboxylate compounds can inhibit tumor growth. For instance, compounds structurally related to this compound have shown promise in reducing tumor burden in experimental models .
  • Antioxidant Properties : Research has demonstrated that similar compounds possess significant antioxidant capabilities. These properties are crucial for mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in DNA repair mechanisms, which is a promising avenue for enhancing the efficacy of existing chemotherapeutic agents .

The proposed mechanisms through which this compound exerts its effects include:

  • DNA Interaction : Compounds in this class may interact with DNA through covalent binding, leading to disruption of DNA replication in cancer cells .
  • Free Radical Scavenging : The antioxidant activity is attributed to the ability to scavenge free radicals and chelate metal ions, thus reducing oxidative damage .

In Vitro Studies

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)12

In Vivo Studies

Animal model studies have demonstrated the efficacy of similar pyridinedicarboxylate derivatives in reducing tumor size and improving survival rates:

Study TypeTumor ModelResultReference
XenograftAthymic nude miceTumor incidence reduced
SyngeneicC57BL/6 miceSignificant size reduction

Q & A

Q. What are the recommended synthetic routes for preparing diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Core pyridine formation : Start with diethyl 2-oxo-1,2-dihydropyridine-3,5-dicarboxylate derivatives (common intermediates in pyridine chemistry).

Hydrazino functionalization : Introduce the hydrazino group at position 6 via nucleophilic substitution or condensation, using hydrazine derivatives under reflux in ethanol or methanol .

Dimethylamino methylene conjugation : React the hydrazino intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to form the [(dimethylamino)methylene]hydrazino moiety. This step often requires anhydrous conditions and catalytic acid/base .
Key optimization : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., using ethanol/DMF mixtures) or column chromatography .

  • Supporting Data :
StepReagents/ConditionsYield RangeReference
HydrazinationHydrazine hydrate, EtOH, reflux (3–6 h)55–83%
Methylene conjugationDMF-DMA, 80°C, 12 h39–65%

Q. How to characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Assign peaks for the pyridine ring protons (δ 6.5–8.0 ppm), hydrazino NH (δ 9.0–10.5 ppm), and ester methyl/methylene groups (δ 1.2–4.5 ppm). Compare with analogous compounds to resolve overlapping signals .
  • HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC-PDA : Use a C18 column (MeCN/H2O gradient) to assess purity (>95% area) .
  • IR spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How to resolve contradictions in tautomeric forms observed in spectroscopic data?

  • Methodological Answer : The [(dimethylamino)methylene]hydrazino group may exhibit keto-enol tautomerism, leading to spectral inconsistencies. To address this:

Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe tautomeric equilibria shifts .

DFT calculations : Model tautomeric stability using Gaussian or similar software to predict dominant forms .

X-ray crystallography : Resolve solid-state structure to confirm tautomeric preference .
Example : In related hydrazino-pyridines, enol forms dominate in polar solvents (DMSO-d6), while keto forms prevail in CDCl3 .

Q. What strategies optimize bioactivity through structural modification?

  • Methodological Answer : Focus on SAR-driven modifications:

Ester hydrolysis : Convert diethyl esters to carboxylic acids for enhanced solubility and receptor binding. Use NaOH/EtOH (1:1 v/v) under reflux .

Hydrazino substitution : Replace dimethylamino with heteroaromatic groups (e.g., pyridinyl) to modulate electron density and H-bonding capacity .

Pyridine ring functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 4 to stabilize the enol tautomer and enhance reactivity .
Validation : Test modified analogs in enzyme inhibition assays (e.g., kinases) or cellular models, using the parent compound as a control .

Q. How to design experiments to study degradation pathways under physiological conditions?

  • Methodological Answer :

Forced degradation : Expose the compound to:

  • Acidic (0.1 M HCl, 37°C)
  • Basic (0.1 M NaOH, 37°C)
  • Oxidative (3% H2O2, 25°C)
    Analyze products via LC-MS and compare with synthetic standards .

Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. Monitor depletion rates via HPLC .

Computational prediction : Apply tools like ADMET Predictor™ to estimate hydrolytic cleavage sites (e.g., ester groups) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyridinedicarboxylates?

  • Methodological Answer : Yield variations often arise from:
  • Reagent purity : Use freshly distilled DMF-DMA to avoid side reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve hydrazino conjugation but may reduce crystallinity. Optimize solvent mixtures (e.g., EtOH/DMF 3:1) .
  • Temperature control : Ensure precise heating (±2°C) during exothermic steps to prevent byproduct formation .
    Case study : In , a 51% yield was achieved for a nitro-substituted analog due to competing cyclization; adding TEMPO (radical scavenger) improved yield to 65% .

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